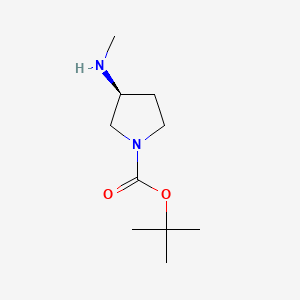

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate

説明

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a methylamino substituent at the 3S position of the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties such as solubility and metabolic stability. Its stereochemistry and functional groups make it valuable for designing enzyme inhibitors or receptor ligands.

特性

IUPAC Name |

tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUCEQDKBKYEJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666494 | |

| Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-59-2 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(methylamino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147081-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

The tert-butyl group is known to have unique reactivity patterns due to its crowded structure. This group finds large applications in synthetic organic chemistry.

Mode of Action

The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations. A method has been developed for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.

Biochemical Pathways

The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways.

生物活性

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound has the molecular formula and is characterized by a pyrrolidine ring substituted with a tert-butyl group and a methylamino group. Its structure enables interactions with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and enzymes. It is hypothesized to act as an inhibitor of certain enzymes related to neurotransmitter metabolism and signaling pathways, potentially influencing conditions such as anxiety and depression.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine compounds can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of neurotransmitter levels in the synaptic cleft. For instance, similar compounds have shown significant inhibition profiles against these enzymes, suggesting that this compound may possess similar properties .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have demonstrated that related pyrrolidine compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .

- Neuroprotective Effects : The compound's potential role in modulating neurotransmitter levels may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies suggest that derivatives may also possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production in immune cells .

Case Studies

- Antibacterial Efficacy : A study evaluating various pyrrolidine derivatives found that certain compounds exhibited MIC values ranging from 0.96 to 7.81 μg/mL against Staphylococcus aureus. This suggests that this compound could be similarly effective and warrants further investigation .

- Neuropharmacological Implications : Research into related compounds has shown promise in treating conditions such as anxiety and depression by modulating cholinergic signaling pathways. These findings highlight the potential for this compound to serve as a therapeutic agent in psychiatric disorders .

Data Tables

科学的研究の応用

Applications in Organic Synthesis

Tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form hydroxylated derivatives.

- Reduction : Reduction reactions yield amine derivatives.

- Substitution Reactions : Participates in nucleophilic substitution where functional groups can be introduced.

Table 1: Common Reactions and Products

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Hydroxylated derivatives |

| Reduction | Sodium borohydride | Amine derivatives |

| Substitution | Nucleophiles | Functionalized pyrrolidine derivatives |

Research indicates that this compound exhibits significant biological activities, making it a candidate for therapeutic applications:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, impacting metabolic processes.

- Receptor Binding : It has the potential to bind to various receptors, influencing physiological responses.

- Therapeutic Potential : Investigated for applications in treating neurological disorders and other medical conditions due to its ability to modulate biological pathways.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit arginase, an enzyme involved in the urea cycle. The findings suggested that this compound could effectively reduce arginase activity, highlighting its potential in managing conditions related to elevated levels of L-arginine .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its structural features enable the development of compounds with tailored functionalities for various industrial uses.

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural analogues, highlighting variations in substituents, molecular properties, and applications:

Key Observations

- Substituent Effects: Methylamino vs. Bromo-Pyrazole-Carboxamide: The pyrazole-containing derivative () introduces steric bulk and hydrogen-bonding capacity, which may enhance target selectivity in kinase inhibitors. Trifluoromethyl and Hydroxy Groups: The trifluoromethyl group in increases metabolic stability and electron-withdrawing effects, while the hydroxy group adds polarity, balancing solubility. Aminooxy Functionality: The aminooxy group in enables site-specific modifications, such as oxime ligation in antibody-drug conjugates.

Stereochemical Considerations :

The (3S) configuration in the target compound and its analogues ensures enantioselective interactions with biological targets, as seen in protease inhibitors like HIV-1 integrase blockers .- Synthetic Utility: Tert-butyl carbamate-protected pyrrolidines are widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection. The methylamino variant’s deprotection kinetics may differ from bulkier analogues like the propylamino derivative .

Notes

Data Limitations : Direct experimental data (e.g., spectroscopic or biological activity) for the target compound are absent in the provided evidence. Inferences rely on structural trends from analogues.

Synthetic Challenges: Introducing methylamino groups may require careful optimization to avoid side reactions, as seen in the synthesis of pyrazole derivatives .

Commercial Availability : Analogues like and are catalogued with CAS numbers and suppliers, suggesting commercial accessibility for further study.

準備方法

Protocol A: Chiral Pool Synthesis from (S)-Proline

-

Boc Protection :

(S)-Proline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen. Boc₂O (1.1 equiv) and DMAP (0.1 equiv) are added, and the mixture is stirred at 0°C for 2 hours, then warmed to room temperature overnight. The product, (S)-1-Boc-pyrrolidine-2-carboxylic acid, is isolated via extraction (yield: 85–90%). -

Reduction to Alcohol :

The carboxylic acid is reduced using borane-tetrahydrofuran complex (BH₃·THF) at 0°C, yielding (S)-1-Boc-pyrrolidin-3-ol. -

Mitsunobu Reaction for Amine Introduction :

The alcohol is treated with methylamine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This step installs the methylamino group with retention of configuration. -

Final Deprotection (Optional) :

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane if further functionalization is required.

Key Data :

Protocol B: Asymmetric Synthesis Using Oxazolidinone Auxiliaries

-

Chiral Auxiliary Attachment :

A pyrrolidine precursor is coupled to a (4R)-4-benzyl-2-oxo-oxazolidin-3-yl auxiliary via an aldol reaction, ensuring stereochemical control at the 3-position. -

Boc Protection :

The free amine is protected with Boc₂O as described in Protocol A. -

Methylamine Coupling :

The auxiliary-bound intermediate undergoes nucleophilic substitution with methylamine in DMF, facilitated by HATU and DIPEA. -

Auxiliary Removal :

The oxazolidinone auxiliary is cleaved using lithium hydroxide (LiOH) in a THF/water mixture.

Key Data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients (70:30 to 50:50) resolves Boc-protected intermediates.

-

Recrystallization : Tert-butyl ether/hexane mixtures yield crystalline product with >99% purity.

Analytical Characterization

Spectroscopic Data

Chromatographic Validation

-

HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 min for (S)-enantiomer.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance heat transfer and mixing efficiency. Automated systems monitor pH and temperature in real-time, reducing batch-to-batch variability.

Challenges and Mitigation Strategies

Q & A

Q. What are the optimized synthetic routes for tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate, and how are reaction conditions tailored to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach includes:

Chiral Substrate Preparation : Use (S)-configured starting materials to ensure stereochemical fidelity at the 3-position.

Amine Protection : Introduce the tert-butyl carbamate group via Boc-protection under anhydrous conditions (e.g., Boc₂O, DMAP, dichloromethane, 0–25°C) .

Methylamine Coupling : React with methylamine derivatives (e.g., MeNH₂·HCl) using coupling agents like HATU or EDCI in DMF, maintaining pH 8–9 with DIPEA .

- Optimization :

- Temperature Control : Exothermic reactions (e.g., Boc protection) require ice baths to prevent racemization.

- Solvent Selection : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm stereochemistry and functional groups. Key signals include:

- tert-butyl: δ 1.44 (s, 9H).

- Pyrrolidine ring: δ 3.2–3.5 (m, 2H, NCH₂), 2.8–3.0 (m, 1H, CH-NHMe) .

- Mass Spectrometry (ESI+) : Molecular ion [M+H]+ at m/z 229.2 (±0.1 Da) .

- HPLC-PDA : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers (ee >99%) using hexane/IPA mobile phases .

- FT-IR : Confirm carbamate (C=O stretch at ~1680 cm⁻¹) and amine (N-H bend at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemical configuration at the 3-position influence the compound’s biological interactions, and what synthetic strategies prevent racemization?

- Methodological Answer :

- Biological Impact : The (S)-configuration enhances binding to amine-sensitive targets (e.g., GPCRs) due to spatial alignment with chiral pockets .

- Racemization Prevention :

Low-Temperature Reactions : Conduct coupling steps below 20°C to minimize epimerization .

Chiral Auxiliaries : Use (S)-proline-derived intermediates to enforce configuration .

Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Yield Discrepancies :

- Reagent Purity : Use freshly distilled DIPEA to avoid amine degradation in coupling steps .

- By-Product Analysis : LC-MS identifies side products (e.g., over-Boc-protected species) .

- NMR Variability :

- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves rotameric splitting .

Q. What computational methods validate the compound’s interaction with biological targets, and how are binding affinities quantified experimentally?

- Methodological Answer :

- In Silico Docking : Schrödinger Suite or AutoDock Vina models ligand-receptor interactions (e.g., with MAO-B) using crystal structures (PDB: 2V5Z) .

- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) measure real-time binding kinetics (KD range: nM–μM) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。